molecular formula C32H47N9O8S B14190930 L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine CAS No. 855399-29-0

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine

Katalognummer: B14190930
CAS-Nummer: 855399-29-0
Molekulargewicht: 717.8 g/mol
InChI-Schlüssel: WAULVDPNGIBNQN-XYPHICHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine is a peptide compound composed of six amino acids: cysteine, alanine, glutamine, isoleucine, histidine, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products

The major products formed from these reactions include peptides with modified cysteine residues (e.g., disulfide-linked peptides) and peptides with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide may interact with cellular receptors, modulating signaling pathways involved in inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Alanyl-L-glutamine: A dipeptide used as a nutritional supplement to support muscle recovery and immune function.

    L-Cysteinyl-L-glycine: A dipeptide with potential antioxidant properties.

Uniqueness

L-Cysteinyl-L-alanyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to form disulfide bonds and interact with cellular receptors sets it apart from other similar peptides.

Eigenschaften

CAS-Nummer

855399-29-0

Molekularformel

C32H47N9O8S

Molekulargewicht

717.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H47N9O8S/c1-4-17(2)26(41-29(45)22(10-11-25(34)42)38-27(43)18(3)37-28(44)21(33)15-50)31(47)39-23(13-20-14-35-16-36-20)30(46)40-24(32(48)49)12-19-8-6-5-7-9-19/h5-9,14,16-18,21-24,26,50H,4,10-13,15,33H2,1-3H3,(H2,34,42)(H,35,36)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,41,45)(H,48,49)/t17-,18-,21-,22-,23-,24-,26-/m0/s1

InChI-Schlüssel

WAULVDPNGIBNQN-XYPHICHKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.